molecular formula C16H17N3O4 B4088770 2-[(2-hydroxyethyl)amino]-N-(3-methylphenyl)-5-nitrobenzamide

2-[(2-hydroxyethyl)amino]-N-(3-methylphenyl)-5-nitrobenzamide

Cat. No. B4088770
M. Wt: 315.32 g/mol
InChI Key: XYAOAUHGDASCED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-hydroxyethyl)amino]-N-(3-methylphenyl)-5-nitrobenzamide, commonly known as HENB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HENB belongs to the class of nitroaromatic compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of HENB is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and cancer progression. HENB has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation and cancer. Additionally, HENB has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
In vitro studies have shown that HENB exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Moreover, HENB has been reported to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. In animal models, HENB has been shown to exhibit anticancer activity by inhibiting tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of HENB is its relatively simple synthesis method, which makes it readily available for research purposes. Moreover, HENB has been shown to exhibit potent biological activities at relatively low concentrations, making it a promising candidate for further development. However, one of the limitations of HENB is its poor solubility in water, which could limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on HENB. One of the potential areas of application is in the treatment of neurodegenerative diseases, where HENB has shown promising results in preclinical studies. Moreover, further research is needed to elucidate the mechanism of action of HENB and its potential targets in various diseases. Additionally, the development of HENB derivatives with improved solubility and bioavailability could enhance its therapeutic potential.

Scientific Research Applications

HENB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities in preclinical studies. Moreover, HENB has been reported to possess neuroprotective properties and could be a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(2-hydroxyethylamino)-N-(3-methylphenyl)-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-11-3-2-4-12(9-11)18-16(21)14-10-13(19(22)23)5-6-15(14)17-7-8-20/h2-6,9-10,17,20H,7-8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAOAUHGDASCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-hydroxyethylamino)-N-(3-methylphenyl)-5-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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